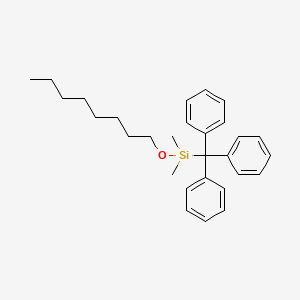
Dimethyl(octyloxy)(triphenylmethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(octyloxy)(triphenylmethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, an octyloxy group, and a triphenylmethyl group. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(octyloxy)(triphenylmethyl)silane typically involves the reaction of triphenylmethyl chloride with dimethyl(octyloxy)silane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
Ph3CCl+(CH3)2Si(OC8H17)→Ph3C-Si(CH3)2(OC8H17)+NaCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(octyloxy)(triphenylmethyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The octyloxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various alkoxy-substituted silanes.
Scientific Research Applications
Dimethyl(octyloxy)(triphenylmethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of dimethyl(octyloxy)(triphenylmethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to act as a cross-linking agent in polymers and other materials. The presence of the triphenylmethyl group enhances the compound’s stability and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A simpler silane used as a silylating agent.
Dimethyldichlorosilane: Used in the production of silicone polymers.
Phenyltrimethoxysilane: Employed in surface modification and as a coupling agent.
Uniqueness
Dimethyl(octyloxy)(triphenylmethyl)silane is unique due to the presence of the triphenylmethyl group, which imparts enhanced stability and reactivity compared to simpler silanes. The octyloxy group provides hydrophobic properties, making it suitable for applications requiring water resistance and chemical stability.
Properties
CAS No. |
62092-90-4 |
|---|---|
Molecular Formula |
C29H38OSi |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
dimethyl-octoxy-tritylsilane |
InChI |
InChI=1S/C29H38OSi/c1-4-5-6-7-8-18-25-30-31(2,3)29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28/h9-17,19-24H,4-8,18,25H2,1-3H3 |
InChI Key |
MRLKSRHPMMEKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















